molecular formula C22H27N3O2S B4120401 N-benzyl-2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide

N-benzyl-2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide

Cat. No. B4120401
M. Wt: 397.5 g/mol
InChI Key: IFUYIHTXPMRRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BEC or BEC-1 and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of BEC-1 is not fully understood. However, studies have shown that it targets specific proteins involved in cell growth and survival pathways, leading to the induction of apoptosis in cancer cells. BEC-1 has also been shown to inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
BEC-1 has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells by activating specific pathways. BEC-1 has also been shown to inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases. Additionally, BEC-1 has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of BEC-1 is its potent anti-cancer properties, specifically in breast cancer. It has also been shown to have potential in treating other diseases such as Alzheimer's and Parkinson's. However, there are limitations to the use of BEC-1 in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, more research is needed to determine the optimal dosage and administration of BEC-1.

Future Directions

There are many future directions for research on BEC-1. One area of research is to further understand its mechanism of action and identify specific targets for its anti-cancer and neuroprotective effects. Additionally, more research is needed to determine the optimal dosage and administration of BEC-1. Another area of research is to investigate the potential of BEC-1 in combination with other drugs for the treatment of various diseases. Overall, BEC-1 has shown great potential for its applications in various fields, and more research is needed to fully understand its potential.

Scientific Research Applications

BEC-1 has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in cancer treatment. Studies have shown that BEC-1 has potent anti-cancer properties, specifically in breast cancer, by inducing apoptosis and inhibiting tumor growth. BEC-1 has also been studied for its potential in treating other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-benzyl-2-[4-(4-ethylpiperazine-1-carbothioyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-2-24-12-14-25(15-13-24)22(28)19-8-10-20(11-9-19)27-17-21(26)23-16-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUYIHTXPMRRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=S)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide
Reactant of Route 3
N-benzyl-2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide
Reactant of Route 5
N-benzyl-2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.